3-bromo-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
This compound is a benzamide derivative featuring a thieno[3,4-c]pyrazol scaffold substituted with a 4-methylphenyl group and a 3-bromobenzamide moiety. The "5,5-dioxo" designation indicates the presence of two sulfonyl oxygen atoms on the thienopyrazol ring, confirming its sulfone character. Its molecular structure combines a brominated aromatic system with a heterocyclic core, making it a candidate for studies in medicinal chemistry, particularly in targeting enzymes or receptors influenced by halogen bonding and sulfone interactions .
Properties
IUPAC Name |
3-bromo-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3S/c1-12-5-7-15(8-6-12)23-18(16-10-27(25,26)11-17(16)22-23)21-19(24)13-3-2-4-14(20)9-13/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENVCCJFOUANFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available precursorsThe final step often involves the coupling of the intermediate with a benzamide derivative under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-bromo-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related molecules from the evidence, focusing on core scaffolds, functional groups, and key physicochemical properties:
Key Structural and Functional Differences:
Core Scaffold: The target compound’s thienopyrazol sulfone core (rigid, planar heterocycle) contrasts with the benzoxazole-triazole in (flexible triazole linker) and the pyrazoline-indole in (non-aromatic pyrazoline ring).
Halogen Substitution :
- The 3-bromobenzamide group in the target compound differs from the 4-bromophenyl substituents in and . The meta-bromo position may alter steric and electronic interactions in biological targets compared to para-substituted analogs .
Sulfone vs.
Spectroscopic Signatures :
- Sulfone-related IR peaks (≈1212–1374 cm⁻¹) in the target compound are distinct from the C=S (1212 cm⁻¹) in and sulfonamide (1219 cm⁻¹) in . The absence of NH stretches (e.g., 3319 cm⁻¹ in ) in the target suggests differences in hydrogen-bonding capacity .
Thermal Properties :
- While the target compound lacks reported melting points, analogs like ’s pyrazolopyrimidine derivative (MP: 175–178°C) suggest that sulfone-containing compounds may exhibit higher thermal stability due to increased molecular rigidity .
Biological Activity
3-bromo-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. The unique structure of this compound includes a bromine atom, a methylphenyl group, and a thieno[3,4-c]pyrazole moiety, which contributes to its diverse functional properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects by:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in various disease pathways. For instance, it acts as an inhibitor of alkaline phosphatase, with an IC50 value of 1.469 ± 0.02 µM, indicating potent inhibitory activity .
- Antibacterial Properties : In vitro studies have demonstrated significant antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). The minimum inhibitory concentration (MIC) for the compound was found to be as low as 6.25 mg/mL .
Antibacterial Activity
The antibacterial efficacy of this compound was evaluated using the agar well diffusion method against XDR-S. Typhi. The results are summarized in the following table:
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| 5a | 50 | 100 |
| 5b | 25 | 50 |
| 5c | 12.5 | 25 |
| 5d | 6.25 | 12.5 |
Compound 5d exhibited the strongest antibacterial activity among the tested derivatives .
Enzyme Kinetics
Further investigations into the enzyme kinetics of the compound revealed that it is a competitive inhibitor of alkaline phosphatase. The Lineweaver-Burk plot was used to determine the kinetic parameters. The summary of enzyme kinetics is provided below:
| Concentration (µM) | Substrate Concentration (µM) | Reaction Rate (µM/min) |
|---|---|---|
| 0 | 0 | - |
| 0.75 | 12.5 | - |
| 1.5 | 25 | - |
| 3 | 50 | - |
This data indicates that the compound effectively competes with the substrate for binding sites on the enzyme .
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of thieno[3,4-c]pyrazole derivatives in combating drug-resistant bacterial strains and other diseases:
- Study on Antibacterial Activity : A comprehensive study focused on synthesizing various pyrazine carboxamides and evaluating their antibacterial properties against XDR-S. Typhi revealed that derivatives like 5d possess significant antimicrobial activity and could serve as potential therapeutic agents .
- In Silico Docking Studies : Docking studies conducted on synthesized compounds indicated favorable interactions with target proteins involved in bacterial resistance mechanisms. Compound 5d showed a binding energy of ΔG = -6.3891 kCal/mole, establishing multiple hydrogen bonds with key amino acids in the active site of the target protein .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
